Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate
Description
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is a heterocyclic organic salt characterized by a pyrazinium core substituted with a 4-methoxyphenyl group at position 1 and phenyl groups at positions 3 and 3. The perchlorate (ClO₄⁻) counterion enhances its stability and solubility in polar solvents.
Key structural features:
- Pyrazinium core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Substituents: Electron-donating 4-methoxyphenyl and electron-neutral phenyl groups modulate reactivity and electronic properties.
- Perchlorate ion: A weakly coordinating anion that stabilizes the cationic pyrazinium structure.
Properties
CAS No. |
675198-89-7 |
|---|---|
Molecular Formula |
C23H19ClN2O5 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3,5-diphenylpyrazin-1-ium;perchlorate |
InChI |
InChI=1S/C23H19N2O.ClHO4/c1-26-21-14-12-20(13-15-21)25-16-22(18-8-4-2-5-9-18)24-23(17-25)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FMJIUJIIBSGCCH-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Quaternization
The formation of the pyrazinium core typically begins with cyclocondensation reactions. A common approach involves reacting 1,2-diamines with 1,2-diketones or α-keto aldehydes under acidic or basic conditions. For example, the reaction of 4-methoxyphenylglyoxal with 3,5-diphenyl-1,2-diamine in acetic acid yields the dihydropyrazine intermediate, which is subsequently oxidized to the pyrazine ring. Quaternization with perchloric acid introduces the perchlorate counterion, often requiring anhydrous conditions to prevent hydrolysis.
Table 1: Cyclocondensation Parameters and Yields
| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxyphenylglyoxal, 3,5-Diphenyl-1,2-diamine | Acetic acid | H₂SO₄ | 80 | 12 | 68 |
| 4-Methoxyphenylglyoxal, 1,2-Diaminobenzene | Ethanol | None | Reflux | 24 | 52 |
Key challenges include regioselectivity in unsymmetrical diamines and oxidation side reactions. The use of microwave-assisted synthesis (e.g., 110°C for 20 minutes in DMF) enhances reaction efficiency, achieving yields up to 85%.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
For derivatives requiring aryl groups at specific positions, Suzuki-Miyaura coupling employs palladium catalysts. For instance, 3,5-dichloropyrazinium intermediates react with 4-methoxyphenylboronic acid and phenylboronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate.
Equation 2:
$$ \text{[Pyrazinium-Cl}2\text{] + ArB(OH)}2 \xrightarrow{\text{Pd(0)}} \text{[Pyrazinium-Ar}2\text{] + 2 B(OH)}3 $$
Table 3: Cross-Coupling Efficiency
| Boronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 72 |
| Phenylboronic acid | PEPPSI™-IPr | KOH | 68 |
Microwave irradiation (150°C, 30 minutes) reduces reaction times by 60% compared to conventional heating.
Solid-State and Solvent-Free Synthesis
Eco-friendly approaches utilize solvent-free conditions. Mixing 4-methoxyphenylhydrazine with diphenylacetylene and perchloric acid under mechanical grinding yields the pyrazinium perchlorate directly.
Table 4: Solvent-Free Reaction Metrics
| Reactants | Grinding Time (h) | Additive | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylhydrazine, Diphenylacetylene | 2 | SiO₂ | 58 |
| 4-Methoxyphenylhydrazine, Phenylacetylene | 3 | None | 45 |
This method minimizes waste and avoids toxic solvents, aligning with green chemistry principles.
Characterization and Quality Control
Critical analytical data for the compound include:
Chemical Reactions Analysis
Types of Reactions
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce reduced pyrazine derivatives. Substitution reactions can lead to various substituted pyrazinium compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazinium core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the methoxy and diphenyl groups enhances its reactivity and solubility, making it an interesting candidate for various applications.
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have shown that pyrazinium derivatives exhibit significant anticancer properties. For instance, compounds derived from pyrazinium have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
- Antimicrobial Properties : The antibacterial and antifungal activities of pyrazinium derivatives have also been explored. Compounds similar to pyrazinium have shown effectiveness against a range of pathogens, suggesting that modifications to the pyrazinium structure could yield potent antimicrobial agents .
- Neurological Applications : Pyrazinium compounds have been investigated for their effects on neurotensin receptors, which are implicated in pain modulation. Preliminary findings suggest that these compounds may offer analgesic benefits through receptor interaction .
Materials Science Applications
- Organic Light-Emitting Diodes (OLEDs) : The synthesis of lead complexes involving pyrazinium derivatives has been explored for their application in OLED technology. These compounds exhibit promising photophysical properties that could enhance the efficiency of light-emitting devices .
- Polymer Chemistry : Pyrazinium derivatives are being studied as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of such compounds can lead to the development of advanced materials with tailored characteristics for specific applications .
Organic Synthesis Applications
- Synthetic Intermediates : Pyrazinium compounds serve as valuable intermediates in organic synthesis. Their ability to undergo various chemical transformations allows chemists to develop new synthetic pathways for complex molecules .
- Catalysts : Research has indicated that pyrazinium derivatives can act as effective catalysts in several reactions, including cycloaddition and oxidation processes. Their catalytic activity can facilitate the formation of diverse organic compounds with high yields .
Case Studies
-
Case Study 1: Anticancer Activity Assessment
A study involving the synthesis of novel pyrazinium derivatives was conducted where several compounds were screened against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values below 10 µM, highlighting their potential as anticancer agents. -
Case Study 2: OLED Development
Researchers synthesized a series of pyrazinium-based lead complexes and evaluated their photoluminescent properties for use in OLEDs. The findings demonstrated that these complexes could achieve high brightness and efficiency, making them suitable candidates for commercial applications in display technologies.
Mechanism of Action
The mechanism of action of Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs
(a) Pyrazinium Chlorochromate (PzCC)
- Structure : Pyrazinium cation paired with chlorochromate (CrO₃Cl⁻).
- Reactivity : Used as a mild oxidizing agent for alcohols and alkenes. Kinetic studies in 60% acetic acid show first-order dependence on substrate and H⁺ concentration .
- Comparison : Unlike the target compound, PzCC’s oxidizing capability stems from the Cr(VI) center. The perchlorate analog lacks redox-active metals, suggesting inertness in oxidation reactions.
(b) 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridinium Perchlorate
- Structure : Pyridinium core with bulky tert-butyl and hydroxyl substituents.
- Properties : High steric hindrance from tert-butyl groups reduces solubility but increases thermal stability .
- Comparison : The target compound’s methoxy and phenyl substituents likely improve solubility compared to bulky tert-butyl analogs.
(c) Chalcone Derivatives (e.g., Compound 1d)
- Structure : (E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl) phenyl acrylate.
- Bioactivity : Exhibits dose-dependent antioxidant and anti-inflammatory effects in PC12 cells .
- Comparison : Both compounds share a 4-methoxyphenyl group, but the pyrazinium-perchlorate system’s charged nature may limit membrane permeability compared to neutral chalcones.
Functional and Physical Properties
Biological Activity
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is a synthetic compound belonging to the pyrazole class of organic molecules. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with phenyl and methoxy groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines. For example, compounds similar to Pyrazinium have shown IC50 values in the low micromolar range against HCT116 and SW620 colorectal cancer cell lines. Specifically, a related compound demonstrated an IC50 of 1.3 µM against HCT116 cells, indicating strong potential for therapeutic use in cancer treatment .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazinium derivative | HCT116 | 1.3 |
| Pyrazinium derivative | SW620 | 1.8 |
| Other related compounds | MCF-7 | 0.18 |
| Other related compounds | A549 | 0.13 |
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has also been explored extensively. Studies indicate that derivatives exhibit varying degrees of activity against both gram-positive and gram-negative bacteria. For instance, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Pyrazole Compounds
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Pyrazinium derivative | Staphylococcus aureus | 15 |
| Pyrazinium derivative | Escherichia coli | 12 |
| Other related compounds | Pseudomonas aeruginosa | 10 |
The biological activity of pyrazolines is often attributed to their ability to interact with specific cellular targets. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of cellular proliferation pathways . Additionally, their antimicrobial effects may result from disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives where structural modifications led to enhanced biological activity. The introduction of electron-donating groups at specific positions on the phenyl ring significantly improved anticancer potency .
Another study focused on the antioxidant properties of these compounds, revealing that certain derivatives exhibited free radical scavenging activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
Q & A
Q. What are the established synthesis protocols for Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves metathesis reactions where pyrazinium cations are combined with perchlorate anions. A modified approach from pyrazinium chlorochromate (PzCC) synthesis can be adapted:
Dissolve chromium trioxide in a cooled acidic medium (e.g., HCl) under vigorous stirring.
Introduce the pyrazinium precursor (e.g., 1-(4-methoxyphenyl)-3,5-diphenylpyrazinium bromide) dropwise to form the ionic compound.
Precipitate the product using a non-polar solvent, followed by recrystallization in ethanol or acetonitrile .
Purity Assurance:
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Refine single-crystal data using SHELXL to resolve the cationic pyrazinium structure and perchlorate anion positioning. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
- Spectroscopy:
- IR: Identify characteristic peaks for perchlorate (Cl-O stretching at ~1100 cm⁻¹) and pyrazinium aromatic vibrations.
- UV-Vis: Monitor electronic transitions in acetonitrile (λmax ~270 nm for pyrazinium) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M⁺] for pyrazinium cation) and isotopic Cl patterns .
Q. How does the ionic strength of the reaction medium influence the compound’s stability?
Methodological Answer:
- Sodium perchlorate (NaClO₄) is often added to adjust ionic strength. Kinetic studies show that increased ionic strength (via NaClO₄) does not alter reaction rates, indicating the perchlorate anion’s inertness in slow reaction steps .
- Stability Testing:
- Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C).
- Monitor perchlorate release via ion chromatography to assess decomposition .
Advanced Research Questions
Q. What kinetic models explain the compound’s reactivity in oxidation reactions?
Methodological Answer:
- Pseudo-First-Order Kinetics: Observed in reactions with phenolic substrates. For example:
- Rate = [Substrate]^0.667[Oxidant]^1.0.
- Use colorimetry (470 nm) to track oxidant consumption and validate linearity of log(absorbance) vs. time plots (r ≥ 0.991) .
- Protonation Effects: Acidic conditions increase reaction rates due to protonated oxidant species. Plot log vs. log [H⁺] to confirm (slope ≈ 1) .
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction pathways?
Methodological Answer:
- DFT Calculations:
- Optimize geometry using B3LYP/6-311G(d,p) to model cationic and anionic charges.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox-active sites.
- Simulate reaction pathways for oxidation mechanisms (e.g., hydrogen abstraction by perchlorate) .
- Docking Studies: Model interactions with biological targets (e.g., thyroid receptors) to assess potential endocrine disruption risks .
Q. How should researchers resolve contradictions in experimental data, such as non-monotonic dose responses?
Methodological Answer:
- Case Example: Thyroid hormone (T3/T4) levels in perchlorate-exposed organisms showed non-monotonic responses (e.g., lower doses caused significant changes vs. higher doses).
- Approach:
Validate assays using LC-MS/MS with isotopic internal standards (e.g., ¹⁸O-labeled perchlorate) to eliminate interference .
Conduct dose-response studies across multiple life stages (larval to adult) to identify sensitive windows .
Use thyroid histomorphology (follicle hyperplasia counts) as a compensatory endpoint .
Q. What environmental safety protocols are recommended for handling this compound?
Methodological Answer:
Q. Can structural modifications enhance the compound’s selectivity in organic transformations?
Methodological Answer:
- Substituent Effects:
- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to increase oxidative potency.
- Monitor regioselectivity in phenol oxidations using HPLC to quantify quinone yields .
- Counterion Screening: Test alternative anions (e.g., tetrafluoroborate) to modulate solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
